molecular formula C8H7ClN2O3 B1289462 4-(Methylamino)-3-nitrobenzoyl chloride CAS No. 82357-48-0

4-(Methylamino)-3-nitrobenzoyl chloride

Cat. No.: B1289462
CAS No.: 82357-48-0
M. Wt: 214.6 g/mol
InChI Key: LIRZLGQEZXAOQR-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methylamino group at the 4-position and a nitro group at the 3-position

Scientific Research Applications

4-(Methylamino)-3-nitrobenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride typically involves the nitration of 4-methylaminobenzoyl chloride. The process can be summarized as follows:

    Nitration of 4-Methylaminobenzoyl Chloride:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the nitration process more efficiently. The use of automated systems can also help in scaling up the production while maintaining safety and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Acylation: The compound can act as an acylating agent, transferring the benzoyl group to nucleophiles.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, alcohols, thiols.

      Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C).

      Conditions: The reaction is carried out under atmospheric or slightly elevated pressure of hydrogen gas at room temperature.

  • Acylation

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.

    Reduction: 4-(Methylamino)-3-aminobenzoyl chloride.

    Acylation: Benzoylated derivatives of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-3-nitrobenzoyl Chloride: Similar structure but with a dimethylamino group instead of a methylamino group.

    4-(Methylamino)-3-chlorobenzoyl Chloride: Similar structure but with a chlorine atom instead of a nitro group.

    4-(Methylamino)-3-nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.

Uniqueness

4-(Methylamino)-3-nitrobenzoyl chloride is unique due to the presence of both a methylamino group and a nitro group on the benzene ring, which imparts specific reactivity and properties to the compound. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(methylamino)-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRZLGQEZXAOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591689
Record name 4-(Methylamino)-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82357-48-0
Record name 4-(Methylamino)-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methylamino-3-nitro-benzoyl chloride (4.3 g) was prepared starting from 4-methylamino-3-nitro-benzoic acid (4 g) in thionyl chloride (20 mL). The reaction was heated to 80° C. for 8 h. The solvent was evaporated to isolate pure compound without any further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-(Methylamino)-3-nitrobenzoyl chloride synthesized and what is its role in Dabigatran etexilate production?

A: this compound [] is synthesized from 4-chlorotoluene through a multi-step process involving oxidation, nitration, amination, and finally, chlorination. This compound serves as a critical intermediate in the synthesis of Dabigatran etexilate []. It reacts with 3-(pyridin-2-ylamino)propionic acid ethyl ester, ultimately leading to the formation of Dabigatran etexilate after several subsequent reactions, including condensation, reduction, amidation, cyclization, amidination, and acylation [].

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